Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate
Description
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate (molecular formula: C₉H₇F₅O₂S, molecular weight: 274.21) is a fluorinated thiophene derivative with significant utility in organic synthesis and pharmaceutical chemistry. Its structure features a thiophene ring substituted with a trifluoromethyl group at the 4-position and an ethyl difluoroacetate moiety at the 3-position. The compound is cataloged as a building block for drug discovery, emphasizing its role in constructing complex molecules via functional group transformations (e.g., ester hydrolysis or coupling reactions) .
Key structural attributes:
- Thiophene core: A sulfur-containing heterocycle that enhances electronic properties and metabolic stability.
- Trifluoromethyl group: A strong electron-withdrawing group (EWG) that improves lipophilicity and resistance to oxidative degradation.
- Ethyl difluoroacetate ester: A versatile handle for further synthetic modifications, such as transesterification or nucleophilic substitution.
Commercial availability and synthesis routes are documented in catalogs like Enamine Ltd’s Building Blocks Catalogue, highlighting its industrial relevance .
Properties
Molecular Formula |
C9H7F5O2S |
|---|---|
Molecular Weight |
274.21 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C9H7F5O2S/c1-2-16-7(15)8(10,11)5-3-17-4-6(5)9(12,13)14/h3-4H,2H2,1H3 |
InChI Key |
JFTNDYYKOWZGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate typically involves the use of ethyl bromodifluoroacetate and a thiophene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of ethyl bromodifluoroacetate with a boronic acid derivative of the thiophene compound in the presence of a palladium catalyst . The reaction is carried out under mild conditions, making it suitable for the synthesis of various fluorinated compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation can yield sulfoxides or sulfones.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Agrochemicals: Its fluorinated nature can enhance the bioactivity and stability of agrochemical formulations.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Structural Analogues with Thiophene Cores
Analysis :
- Electron-withdrawing effects: The trifluoromethyl group in the target compound enhances electrophilicity compared to its non-CF₃ thiophene analog, making it more reactive in Suzuki-Miyaura couplings or SNAr reactions.
- Metabolic stability: Fluorinated thiophenes (e.g., the target compound) exhibit superior metabolic resistance compared to non-fluorinated analogs (e.g., methoxyphenyl derivatives) due to C-F bond strength .
Functional Group Variations in Related Esters
Analysis :
- Complexity vs. simplicity : The target compound serves as a precursor for complex molecules like 10d, which incorporate additional pharmacophoric groups (e.g., urea, piperazine). Its ester group enables facile coupling to amines or alcohols in multi-step syntheses .
- Yield considerations : High-yield derivatives like 10d (93.4%) suggest the target compound’s synthetic versatility in constructing stable intermediates .
Physicochemical and Commercial Comparisons
- Solubility : The trifluoromethyl-thiophene core increases hydrophobicity compared to carboxylic acid analogs (e.g., 5-phenyl-2-(trifluoromethyl)furan-3-carboxylic acid), limiting aqueous solubility but improving cell membrane permeability .
- Commercial availability : The target compound is supplied by multiple vendors (e.g., Enamine Ltd, ECHEMI) at industrial grade (99% purity), whereas analogs like ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate are less commonly listed .
Biological Activity
Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C9H7F5O2S
- Molecular Weight: 274.21 g/mol
- Key Features: Contains both difluoro and trifluoromethyl groups attached to a thiophene ring, enhancing lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms in its structure enhances binding affinity to various receptors and enzymes, which can lead to significant changes in cellular processes.
Potential Targets:
- EGFR/PI3K/AKT/mTOR Signaling Pathway: This pathway is crucial in cancer biology and cellular growth regulation. Compounds with similar structures have shown the ability to modulate these pathways, leading to effects such as inhibition of tumor growth and induction of apoptosis in cancer cells .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that it may inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. The underlying mechanisms involve:
- Induction of cell cycle arrest.
- Promotion of apoptosis.
- Suppression of critical signaling pathways associated with tumor growth .
Case Study:
A study conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and tumor size in xenograft models. The compound was shown to inhibit key proteins involved in the PI3K/AKT/mTOR pathway, suggesting its utility as a therapeutic agent against lung cancer .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C9H7F5O2S | Contains difluoro and trifluoromethyl groups | Anticancer properties via EGFR/PI3K/AKT/mTOR modulation |
| Ethyl 2,2-difluoroacetate | C4H6F2O2 | Simpler structure without thiophene ring | Limited biological activity |
| Trifluoromethyl-thiophene derivatives | Varies | Variations in substituents on the thiophene ring | Potential antimicrobial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
